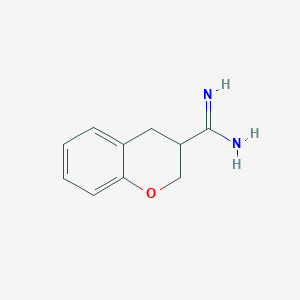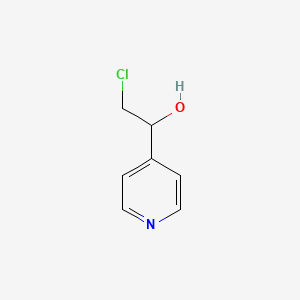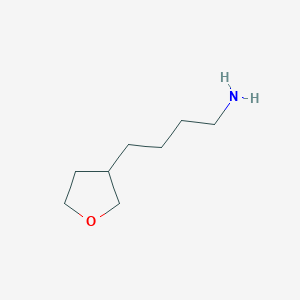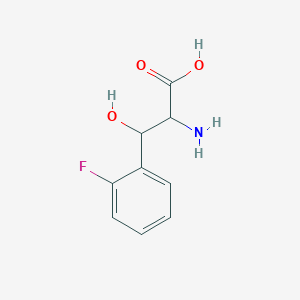
2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the use of threonine aldolases for the asymmetric synthesis of α-quaternary α-amino acids. This method allows for the generation of the compound in preparative amounts with high diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of enzymatic reactions on a preparative scale suggests potential for large-scale synthesis. The application of d-threonine aldolase from Pseudomonas sp. has been demonstrated to be effective in producing the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino, hydroxyl, and fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, with reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
- 2-Amino-3-(4-fluorophenyl)propanoic acid
- 2-Amino-3-(2-chlorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(2-bromophenyl)-3-hydroxypropanoic acid
Comparison: Compared to similar compounds, 2-Amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
317-35-1 |
|---|---|
Fórmula molecular |
C9H10FNO3 |
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
2-amino-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14) |
Clave InChI |
MFHPTGBCQVABHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


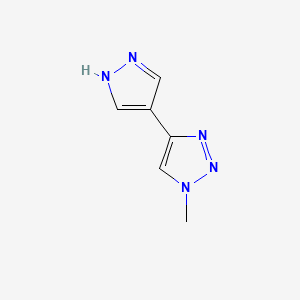
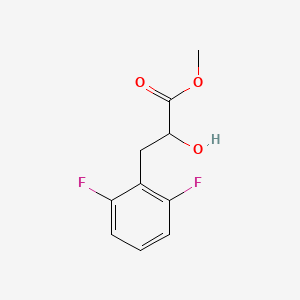


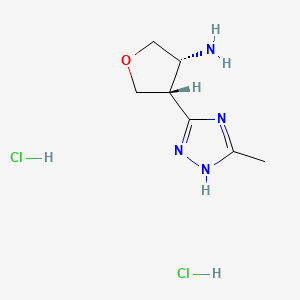
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
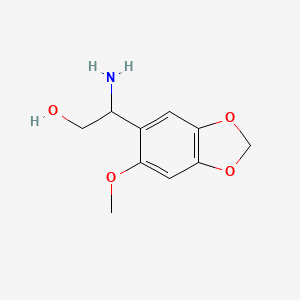
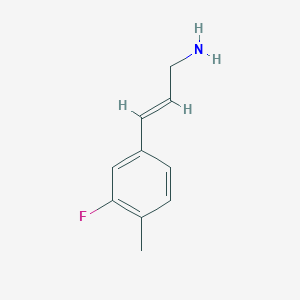
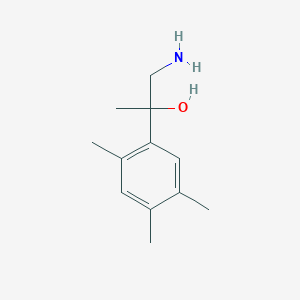

![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
